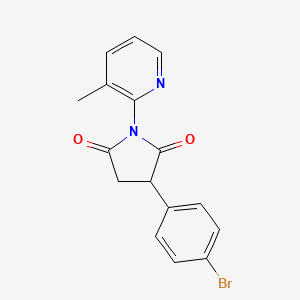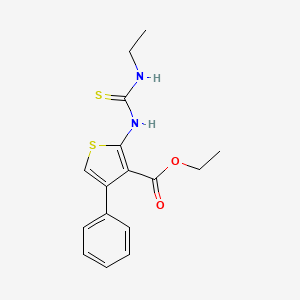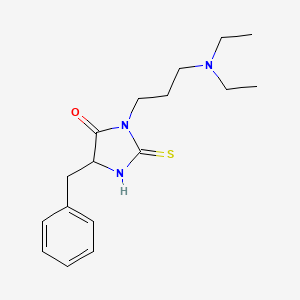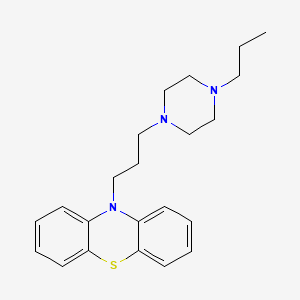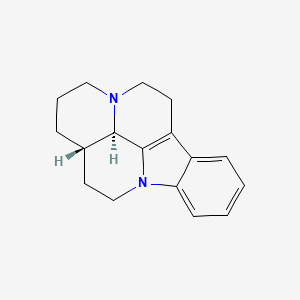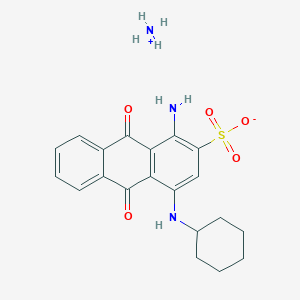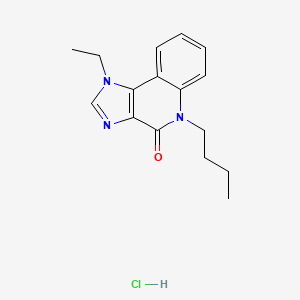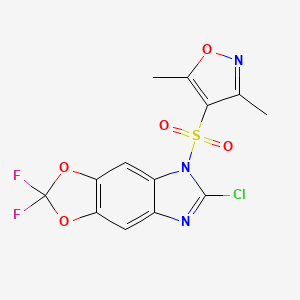
Einecs 265-251-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 265-251-2, also known as Hydrotreated Light Naphtha, is a complex mixture of hydrocarbons obtained from the refining of crude oil. It is primarily composed of alkanes, cycloalkanes, and aromatic hydrocarbons. This compound is widely used in various industrial applications due to its solvent properties and low boiling point.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrotreated Light Naphtha is produced through the hydrotreating process, which involves the catalytic hydrogenation of petroleum fractions. The process typically uses a catalyst composed of metals such as platinum or palladium supported on alumina. The reaction conditions include high temperatures (300-400°C) and pressures (30-100 atm) to facilitate the removal of sulfur, nitrogen, and other impurities from the petroleum feedstock.
Industrial Production Methods
In industrial settings, Hydrotreated Light Naphtha is produced in large-scale refineries. The crude oil undergoes fractional distillation to separate it into different fractions based on boiling points. The naphtha fraction is then subjected to hydrotreating to produce Hydrotreated Light Naphtha. This process ensures the removal of contaminants and improves the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrotreated Light Naphtha undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbons, leading to the formation of alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to unsaturated hydrocarbons, converting alkenes and alkynes to alkanes.
Substitution: This reaction involves the replacement of hydrogen atoms in the hydrocarbons with other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, and catalysts such as cobalt or manganese salts. The reaction is typically carried out at elevated temperatures (100-200°C).
Reduction: Common reagents include hydrogen gas and metal catalysts such as platinum or palladium. The reaction is carried out at high temperatures (200-300°C) and pressures (20-50 atm).
Substitution: Common reagents include halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride. The reaction is carried out at room temperature or slightly elevated temperatures (25-50°C).
Major Products Formed
Oxidation: Alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Hydrotreated Light Naphtha has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and processes, including extraction, purification, and chromatography.
Biology: Employed in the preparation of biological samples for analysis and as a solvent for the extraction of bioactive compounds from natural sources.
Medicine: Utilized in the formulation of pharmaceutical products and as a solvent for drug delivery systems.
Industry: Used as a feedstock for the production of chemicals, such as ethylene and propylene, and as a solvent in the manufacturing of paints, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Hydrotreated Light Naphtha primarily involves its solvent properties. It dissolves various organic compounds, facilitating their extraction, purification, and analysis. The molecular targets and pathways involved depend on the specific application and the compounds being dissolved.
Comparison with Similar Compounds
Hydrotreated Light Naphtha can be compared with other similar compounds, such as:
Petroleum Ether: A mixture of aliphatic hydrocarbons with a lower boiling point range (30-60°C) compared to Hydrotreated Light Naphtha.
Ligroin: Another petroleum-derived solvent with a similar composition but a slightly higher boiling point range (60-90°C).
Naphtha: A broader term that includes various petroleum fractions with different boiling point ranges and compositions.
Hydrotreated Light Naphtha is unique due to its specific boiling point range (60-100°C) and the hydrotreating process that removes impurities, making it a high-quality solvent for various applications.
Properties
CAS No. |
64845-35-8 |
|---|---|
Molecular Formula |
C18H30O3S.C9H9N3O2 C27H39N3O5S |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
4-dodecylbenzenesulfonic acid;methyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C18H30O3S.C9H9N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h13-16H,2-12H2,1H3,(H,19,20,21);2-5H,1H3,(H2,10,11,12,13) |
InChI Key |
MGNIOFKFMRMVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)NC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


